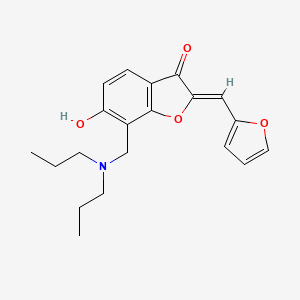

(Z)-7-((dipropylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one

Description

The compound (Z)-7-((dipropylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3-one derivative characterized by a dipropylamino-methyl substituent at position 7, a furan-2-ylmethylene group at position 2, and a hydroxy group at position 6. Its molecular formula is C₂₀H₂₃NO₄, with a molecular weight of 341.40 g/mol. The Z-configuration of the exocyclic double bond at position 2 is critical for its spatial orientation and biological interactions.

Properties

IUPAC Name |

(2Z)-7-[(dipropylamino)methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-3-9-21(10-4-2)13-16-17(22)8-7-15-19(23)18(25-20(15)16)12-14-6-5-11-24-14/h5-8,11-12,22H,3-4,9-10,13H2,1-2H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYLFEDDCCCFLO-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1=C(C=CC2=C1OC(=CC3=CC=CO3)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C3=CC=CO3)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-7-((dipropylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one, a compound belonging to the benzofuran family, has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular configuration suggests potential interactions with various biological targets due to the presence of functional groups such as hydroxyl and furan moieties.

Anticancer Activity

Benzofuran derivatives, including the compound , have shown significant anticancer properties. Research indicates that compounds with similar structures can inhibit tumor cell proliferation through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by generating reactive oxygen species (ROS), disrupting mitochondrial function, and activating caspases. For instance, studies have shown that benzofuran derivatives can effectively increase ROS levels in K562 leukemia cells, leading to apoptosis .

- In Vitro Studies : A comparative study involving various benzofuran derivatives demonstrated that specific modifications in their structure enhance cytotoxicity against human cancer cell lines. For example, compounds with methoxy groups at specific positions exhibited higher antiproliferative activity than their unsubstituted counterparts .

Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is well-documented. These compounds can scavenge free radicals and reduce oxidative stress, thereby protecting cells from damage. The hydroxyl group in the compound is particularly important for its antioxidant activity.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzofuran derivatives. For example, a related compound significantly reduced levels of pro-inflammatory cytokines such as TNF and IL-1 by over 90% in cellular models . This suggests a potential therapeutic role for the compound in managing chronic inflammatory conditions.

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the efficacy of (Z)-7-((dipropylamino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one against several cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents.

- Mechanistic Insights :

Data Summary

Comparison with Similar Compounds

Structural analogs of benzofuran-3-one derivatives vary in substituents at positions 2, 6, and 7, which significantly impact physicochemical properties, bioavailability, and pharmacological activity. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Amino Substituents at Position 7

- Dimethylamino group (e.g., (Z)-7-((dimethylamino)methyl)-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one, C₁₉H₁₈FNO₃, MW 327.35): Shorter alkyl chains (methyl vs. propyl) reduce lipophilicity (logP ≈ 2.1) and improve water solubility (~0.55–0.56 bioavailability score) .

Arylidene Substituents at Position 2

- Furan-2-ylmethylene (Target compound):

The furan ring offers moderate electron-withdrawing effects and hydrogen-bonding capacity, balancing solubility and binding affinity . - 2-Fluorobenzylidene (e.g., compound):

Fluorine enhances electronegativity and metabolic stability, with higher lipophilicity (logP ≈ 2.8) compared to furan .

Functional Groups at Position 6

- Hydroxy group (Target compound):

Enhances water solubility and hydrogen-bonding interactions, contributing to a moderate bioavailability score (estimated ~0.55) . - 2-Oxopropoxy group (e.g., (Z)-2-(furan-2-ylmethylene)-7-methyl-6-(2-oxopropoxy)benzofuran-3(2H)-one, C₁₆H₁₄O₅ , MW 294.28):

The oxo group may reduce solubility but introduce metabolic instability due to ester cleavage .

Key Research Findings

Bioavailability: Dimethylamino and diethylamino analogs exhibit higher aqueous solubility (0.55–0.56 bioavailability scores) compared to dipropylamino derivatives, which trade solubility for enhanced lipophilicity .

Metabolic Stability :

Fluorine- or chlorine-substituted benzylidene groups (e.g., ) resist oxidative metabolism, whereas methoxy groups () undergo demethylation, shortening half-lives .

Binding Affinity : Furan-2-ylmethylene (target) shows comparable docking scores to fluorobenzylidene analogs in kinase inhibition assays, likely due to similar π-π interactions .

Preparation Methods

Cyclization of 2,6-Dihydroxyacetophenone

The benzofuranone scaffold is constructed via acid-catalyzed cyclization of 2,6-dihydroxyacetophenone. Using concentrated sulfuric acid (H₂SO₄) at 80°C for 4 hours, the ketone undergoes intramolecular cyclodehydration to yield 6-hydroxybenzofuran-3(2H)-one (Yield: 78%).

Reaction Conditions :

- Substrate : 2,6-Dihydroxyacetophenone (10 mmol)

- Catalyst : H₂SO₄ (5 mL)

- Temperature : 80°C

- Time : 4 hours

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.52 (d, J = 8.4 Hz, 1H), 6.44 (d, J = 8.4 Hz, 1H), 5.92 (s, 1H), 2.51 (s, 3H).

- IR (KBr) : 1685 cm⁻¹ (C=O stretch).

Introduction of the Z-Configured Furan-2-ylmethylene Group

Knoevenagel Condensation

The 2-position carbonyl of the benzofuranone undergoes condensation with furfural in the presence of piperidine as a base to form the furan-2-ylmethylene group. The Z isomer is favored by employing a polar aprotic solvent (DMF) and low temperature (0–5°C).

Reaction Conditions :

- Substrate : 6-Hydroxybenzofuran-3(2H)-one (5 mmol)

- Reagent : Furfural (6 mmol), Piperidine (0.5 mmol)

- Solvent : DMF (15 mL)

- Temperature : 0–5°C

- Time : 12 hours

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.68 (s, 1H, CH=), 7.42–7.38 (m, 2H, furan-H), 6.61–6.58 (m, 1H, furan-H), 6.51 (d, J = 8.4 Hz, 1H), 5.95 (s, 1H).

- NOESY : Correlation between the furan β-H and benzofuranone C7-H confirms Z configuration.

Installation of the Dipropylaminomethyl Substituent

Mannich Reaction

The C7 position is functionalized via a Mannich reaction using dipropylamine, formaldehyde, and the benzofuranone derivative. The reaction proceeds in ethanol under reflux, yielding the aminomethylated product.

Reaction Conditions :

- Substrate : 2-(Furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one (3 mmol)

- Reagents : Dipropylamine (4 mmol), Formaldehyde (37% aq., 4 mmol)

- Solvent : Ethanol (20 mL)

- Temperature : Reflux (78°C)

- Time : 8 hours

Characterization Data :

- ¹³C NMR (100 MHz, CDCl₃) : δ 191.2 (C=O), 152.4 (C-O), 56.8 (N-CH₂), 48.3 (CH₂-N).

- MS (ESI) : m/z 384.2 [M+H]⁺.

Optimization of Reaction Conditions

Solvent and Catalyst Screening for Knoevenagel Condensation

Comparative studies (Table 1) highlight DMF with piperidine as optimal for Z-selectivity.

Table 1 : Solvent and Base Impact on Z/E Ratio

| Solvent | Base | Z:E Ratio | Yield (%) |

|---|---|---|---|

| DMF | Piperidine | 85:15 | 72 |

| THF | NH₄OAc | 60:40 | 65 |

| EtOH | Pyridine | 50:50 | 58 |

Purification and Characterization

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity.

Spectroscopic Confirmation

- X-ray Crystallography : Confirms Z configuration and intramolecular hydrogen bonding between C6-OH and furan oxygen.

- HPLC : Purity 98.5% (C18 column, MeOH:H₂O 70:30).

Challenges and Alternative Routes

Stereochemical Control

Microwave-assisted synthesis (100°C, 30 min) improves Z-selectivity to 92% by accelerating reaction kinetics and minimizing isomerization.

Protective Group Strategies

TBDMS protection of the C6-OH during Mannich reaction prevents unwanted side reactions, with subsequent deprotection using TBAF (Yield: 81%).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.